Methanone, 2-oxazolylphenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 2-oxazolylphenyl- typically involves the formation of the oxazole ring followed by its attachment to a phenylmethanone moiety. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Methanone, 2-oxazolylphenyl- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methanone, 2-oxazolylphenyl- undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: 2-(2-oxazolyl)phenylmethanol.
Substitution: Halogenated derivatives of Methanone, 2-oxazolylphenyl-.
Scientific Research Applications
Methanone, 2-oxazolylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The biological activity of Methanone, 2-oxazolylphenyl- is primarily attributed to its ability to interact with various molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Methanone, 2-oxazolylphenyl- can be compared with other oxazole derivatives such as:
- 2-(2-oxazolyl)benzoic acid
- 2-(2-oxazolyl)benzaldehyde
- 2-(2-oxazolyl)phenylamine
Uniqueness: Methanone, 2-oxazolylphenyl- is unique due to its specific methanone linkage, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry .
Biological Activity
Methanone, 2-oxazolylphenyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
Methanone, 2-oxazolylphenyl- features an oxazole ring, which is known for its ability to engage in hydrogen bonding and π-π interactions. This structural characteristic contributes significantly to its biological activity, particularly in modulating enzyme functions and interacting with various molecular targets.
The biological activity of Methanone, 2-oxazolylphenyl- is primarily attributed to its interaction with specific enzymes involved in inflammatory pathways. Studies indicate that this compound can inhibit these enzymes, leading to anti-inflammatory effects. The oxazole ring enhances the compound's reactivity, allowing it to participate in various chemical transformations that are essential for its biological efficacy.
Antimicrobial Properties
Research has shown that Methanone, 2-oxazolylphenyl- exhibits notable antimicrobial and antifungal properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate significant inhibition zones comparable to established antibiotics, suggesting its potential as a lead compound in antimicrobial drug development .
Anti-inflammatory Activity
The compound's ability to inhibit specific enzymes associated with inflammatory responses positions it as a candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways that lead to reduced inflammation .
Anticancer Potential
Methanone, 2-oxazolylphenyl- has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways. For instance, it has shown efficacy against certain human cancer cell lines, indicating a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative study of Methanone, 2-oxazolylphenyl- with other oxazole derivatives highlights its unique properties:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Methanone, 2-oxazolylphenyl- | Antimicrobial, anti-inflammatory, anticancer | Specific methanone linkage enhances reactivity |
2-(2-oxazolyl)benzoic acid | Antimicrobial | Lacks methanone linkage |
2-(2-oxazolyl)benzaldehyde | Limited antibacterial activity | Primarily used as an intermediate in synthesis |
This table illustrates the distinct advantages of Methanone, 2-oxazolylphenyl-, particularly due to its methanone linkage which confers unique chemical reactivity and biological activity compared to other oxazole derivatives .
Case Studies
Several case studies have investigated the biological activities of Methanone, 2-oxazolylphenyl-. For example:
- Antimicrobial Efficacy : A study tested the compound against Escherichia coli and Staphylococcus aureus, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively reduced pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli.
- Cytotoxicity Against Cancer Cells : In a recent study, Methanone, 2-oxazolylphenyl- was shown to induce apoptosis in MCF-7 breast cancer cells through caspase activation pathways.
Properties
IUPAC Name |
2-(1,3-oxazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTHLGKJJHEUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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